molecular formula C14H14ClN3O3S B2638475 N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034493-28-0

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Cat. No. B2638475
CAS RN: 2034493-28-0
M. Wt: 339.79
InChI Key: UNTOTDOZPNNMTM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, also known as CBZ, is a chemical compound that has been extensively studied for its potential use in scientific research. CBZ is a member of the thiazolidinedione family of compounds and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism (Jiang et al., 2017). N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has also been found to have anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-κB) signaling (Liu et al., 2017).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes (Jiang et al., 2017). N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α) (Liu et al., 2017). In addition, N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease (Liu et al., 2017).

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has also been extensively studied, and its mechanism of action is well understood. However, N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide also has some limitations. It has relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has been found to have some toxicity in animal models, which may limit its use in certain applications (Jiang et al., 2017).

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide. One area of interest is the potential use of N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and treatment regimens for N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide in these conditions. Another area of interest is the potential use of N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide as an anti-cancer agent. N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has been found to have anti-proliferative effects in several cancer cell lines, and further studies are needed to determine its potential as a cancer treatment (Jiang et al., 2017). Finally, further studies are needed to explore the potential use of N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease (Liu et al., 2017).
Conclusion:
In conclusion, N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a wide range of applications, including as an anti-inflammatory agent, an anti-cancer agent, and a modulator of glucose metabolism. N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide exerts its effects through the activation of PPARγ and has been found to have several biochemical and physiological effects. While N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide, including its potential use in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide involves the reaction of 4-chlorobenzylamine with thiazolidine-2,4-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Jiang et al., 2017). The resulting intermediate is then treated with acetic anhydride to form N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide. The synthesis of N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as an anti-inflammatory agent, an anti-cancer agent, and a modulator of glucose metabolism (Jiang et al., 2017). N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's (Liu et al., 2017).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-10-3-1-9(2-4-10)5-16-13(20)17-6-11(7-17)18-12(19)8-22-14(18)21/h1-4,11H,5-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTOTDOZPNNMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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